3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC13576395
Molecular Formula: C9H9BrF3NS
Molecular Weight: 300.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrF3NS |
|---|---|
| Molecular Weight | 300.14 g/mol |
| IUPAC Name | 3-bromo-2-propylsulfanyl-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C9H9BrF3NS/c1-2-3-15-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3 |
| Standard InChI Key | HGIHYFZKHTVEPF-UHFFFAOYSA-N |
| SMILES | CCCSC1=C(C=C(C=N1)C(F)(F)F)Br |
| Canonical SMILES | CCCSC1=C(C=C(C=N1)C(F)(F)F)Br |
Introduction
3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound belonging to the pyridine family, characterized by the presence of a bromine atom, a propylsulfanyl group, and a trifluoromethyl group. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and versatility in chemical synthesis.
Synthesis Methods
The synthesis of 3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine typically involves palladium-catalyzed reactions. One effective method is the Suzuki cross-coupling reaction, which utilizes arylboronic acids and halogenated pyridines. This approach allows for the introduction of various functional groups, making it versatile for generating different derivatives of pyridine.
Chemical Reactions and Mechanisms
This compound participates in several significant chemical reactions, which are crucial for modifying it for specific applications. The mechanism of action often involves interactions at the molecular level with biological targets such as enzymes or receptors. Understanding these mechanisms is essential for developing therapeutic agents based on this compound.
Applications and Potential Uses
3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine has diverse applications across several fields:
-
Medicinal Chemistry: Potential therapeutic agents due to its interactions with biological targets.
-
Material Science: Used as an intermediate in the synthesis of advanced materials.
-
Agrochemicals: Potential applications in pest control and plant protection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume